![molecular formula C21H20N2O3S B2363107 3-(benzo[d]thiazol-2-yl)-8-((diethylamino)methyl)-7-hydroxy-4H-chromen-4-one CAS No. 637747-59-2](/img/structure/B2363107.png)

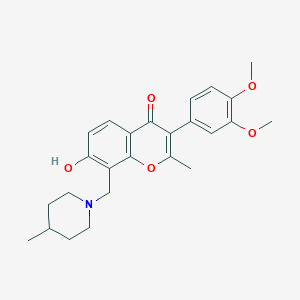

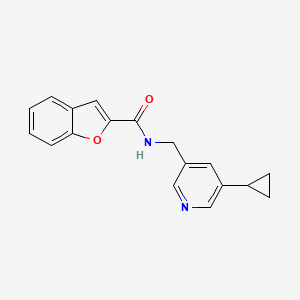

3-(benzo[d]thiazol-2-yl)-8-((diethylamino)methyl)-7-hydroxy-4H-chromen-4-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound seems to be a derivative of benzo[d]thiazol-2-yl . Benzo[d]thiazol-2-yl derivatives have been studied for their potential as topoisomerase I inhibitors . They have also been used in the creation of fluorescent probes for ratiometric sensing of Zn2+ ions .

Synthesis Analysis

While specific synthesis information for the requested compound is not available, similar compounds, such as 3-(benzo[d]thiazol-2-yl)-4-aminoquinoline derivatives, have been synthesized as topoisomerase I inhibitors .

Wissenschaftliche Forschungsanwendungen

Topoisomerase I Inhibitor

This compound has been used in the design and synthesis of derivatives that act as inhibitors of topoisomerase I, an enzyme that plays a crucial role in DNA replication. These inhibitors have shown potent cytotoxicity against various human cancer cell lines, indicating their potential use in cancer treatment .

Antitumor Activities

The compound has been found to exhibit antitumor activities. It has been used in the development of derivatives that have shown potent cytotoxicity against various human cancer cell lines, including MGC-803, HepG-2, T24, and NCI-H460 .

Fluorescent Sensor for Zn2+ Ions

A derivative of this compound has been used as a fluorescent sensor for detecting Zn2+ ions. The presence of Zn2+ ions causes a significant blue shift in the maximum emission of the sensor, indicating its potential use in biological imaging .

Biothiols Detection

A novel fluorescent sensor has been developed for the detection of biothiols based on theoretical calculations of the stability constant of the complex between a Cu2+ ion and this compound as a fluorescent ligand .

Proteomics Research

This compound has been used in proteomics research, a field of study that explores the structures and functions of proteins .

Potential PTP1B Inhibitor

In a study, derivatives of this compound have been designed, synthesized, and evaluated as potential inhibitors of protein tyrosine phosphatase 1B (PTP1B), an enzyme that is considered a promising target for the treatment of type II diabetes .

Wirkmechanismus

Pharmacokinetics

The compound’s efficacy in in vitro and in vivo studies suggests it has sufficient bioavailability .

Result of Action

The compound’s action results in cell apoptosis , or programmed cell death . Specifically, it induces S phase arrest, up-regulates the pro-apoptotic protein, down-regulates the anti-apoptotic protein, activates caspase-3, and subsequently induces mitochondrial dysfunction . This leads to the death of cancer cells, demonstrating its potential as an antitumor agent .

Eigenschaften

IUPAC Name |

3-(1,3-benzothiazol-2-yl)-8-(diethylaminomethyl)-7-hydroxychromen-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N2O3S/c1-3-23(4-2)11-14-17(24)10-9-13-19(25)15(12-26-20(13)14)21-22-16-7-5-6-8-18(16)27-21/h5-10,12,24H,3-4,11H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNUDGWBYBGYEGA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CC1=C(C=CC2=C1OC=C(C2=O)C3=NC4=CC=CC=C4S3)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(benzo[d]thiazol-2-yl)-8-((diethylamino)methyl)-7-hydroxy-4H-chromen-4-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-cyclohexyl-8-(4-fluorophenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2363027.png)

![1-[(2-Chloroquinolin-3-yl)methylideneamino]propan-2-ol](/img/structure/B2363029.png)

![7-Amino-3-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B2363036.png)

![Tert-butyl 3-(aminomethyl)-2-oxa-8-azaspiro[4.5]decane-8-carboxylate hydrochloride](/img/structure/B2363037.png)

![N-(3,4-dimethylphenyl)-2-methyl-5-[5-(pyrrolidin-1-ylcarbonyl)-1,3,4-oxadiazol-2-yl]thiophene-3-sulfonamide](/img/structure/B2363040.png)

![N-[2-(4-chlorophenyl)ethyl]-4-[1-(2-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2-oxoethyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]butanamide](/img/structure/B2363041.png)

![1-[3-oxo-3-(4-pyridin-2-ylpiperazin-1-yl)propyl]-4-pentylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2363045.png)

![3,4-Difluoro-N-(2-imidazo[1,2-b]pyrazol-1-ylethyl)benzamide](/img/structure/B2363046.png)